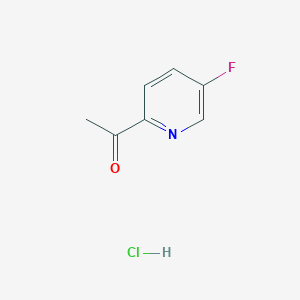
3-(1-methyl-3-phenylpropyl)-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-3-phenylpropyl)-2,4(1H,3H)-quinazolinedione, also known as QNZ or EVP4593, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ belongs to the class of quinazoline derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities.
Applications De Recherche Scientifique
Antimicrobial, Analgesic, and Anti-inflammatory Activity
Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) highlighted the synthesis of quinazoline-4-one/4-thione derivatives, which were screened for these activities. The study found that certain compounds exhibited good activity against microbes, as well as significant analgesic and anti-inflammatory effects. This suggests that quinazoline derivatives could be a potent source for the development of new antimicrobial, analgesic, and anti-inflammatory agents, with specific structural features being crucial for their activity (Dash, S. Dash, Laloo, & Medhi, 2017).
Isotopic Atropisomerism
Research conducted by Saito et al. (2021) on racemic and optically active quinazoline-thiones revealed the existence of diastereomers due to isotopic atropisomerism, showcasing the complex chiral properties of these compounds. This discovery opens up new avenues for the study of chiral molecules and their applications in drug development (Saito, Miwa, Iida, Fujimoto, Caytan, Roussel, & Kitagawa, 2021).
Amplifiers of Phleomycin
Quinazoline derivatives have also been evaluated for their ability to act as amplifiers of phleomycin, a chemotherapeutic agent. A study by Brown et al. (1979) synthesized pyrazolo[3,4-d]pyrimidine, imidazo[4,5-b]-pyridine, imidazo[4,5-c]pyridine, and quinazoline derivatives, investigating their activities against E. coli. This research contributes to the understanding of how quinazoline derivatives can enhance the efficacy of existing chemotherapeutic agents, potentially leading to more effective cancer treatments (Brown, Danckwerts, Grigg, & Iwai, 1979).
Corrosion Inhibition
A novel application of quinazolinone derivatives in the field of materials science is their use as corrosion inhibitors for mild steel in acidic media. Errahmany et al. (2020) synthesized new compounds from quinazolinone, demonstrating their effectiveness in protecting mild steel from corrosion. This research highlights the versatility of quinazolinone derivatives, extending their application beyond pharmaceuticals to materials science (Errahmany, Rbaa, Abousalem, Tazouti, Galai, El Kafssaoui, Touhami, Lakhrissi, & Touir, 2020).
Propriétés
IUPAC Name |
3-(4-phenylbutan-2-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(11-12-14-7-3-2-4-8-14)20-17(21)15-9-5-6-10-16(15)19-18(20)22/h2-10,13H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZMDHJQZVQHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)
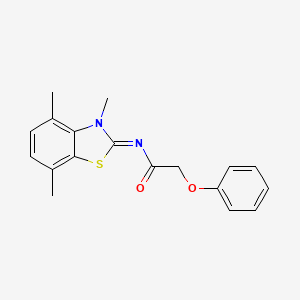
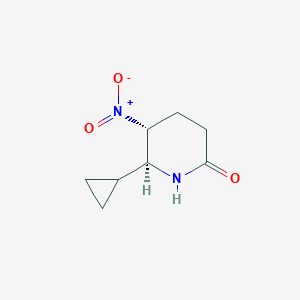
![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)

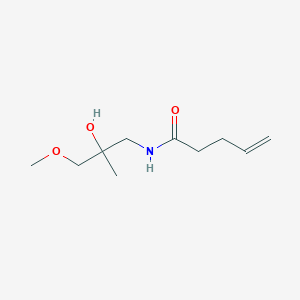

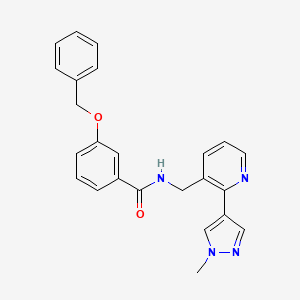
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2682113.png)



![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)
